molecular formula C16H12O2 B188656 Methyl phenanthrene-3-carboxylate CAS No. 5345-98-2

Methyl phenanthrene-3-carboxylate

Cat. No.: B188656
CAS No.: 5345-98-2
M. Wt: 236.26 g/mol
InChI Key: PFARRVCKSKRETF-UHFFFAOYSA-N
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Description

Significance of Phenanthrene (B1679779) Derivatives in Chemical and Biological Sciences

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, serves as the structural backbone for a vast array of naturally occurring and synthetic compounds. slideshare.netresearchgate.net Its derivatives are of great importance in both chemical and biological sciences. researchgate.netstudysmarter.co.uk The planar structure of the phenanthrene nucleus allows it to intercalate between the base pairs of DNA, a property that underpins the cytotoxic activity of many of its derivatives against cancer cell lines. nih.gov This has made phenanthrene a privileged scaffold in the development of novel chemotherapeutic agents. nih.gov

Beyond oncology, phenanthrene derivatives exhibit a wide spectrum of pharmacological activities, including analgesic, antitussive, antimalarial, and anti-inflammatory properties. researchgate.netscispace.com Naturally occurring phenanthrenes, such as morphine and codeine, are well-known for their potent analgesic effects. researchgate.net The versatility of the phenanthrene core allows for the synthesis of a multitude of derivatives with diverse biological functions, making it a cornerstone in medicinal chemistry. researchgate.netnih.gov Furthermore, these compounds are valuable as starting materials or intermediates in the synthesis of more complex molecules. studysmarter.co.uk

Rationale for Investigating Methyl Phenanthrene-3-carboxylate

The specific investigation of this compound is driven by several key factors. The addition of a methyl group and a carboxylate ester to the phenanthrene backbone can significantly alter its electronic properties, solubility, and steric profile, thereby influencing its biological activity and potential applications. For instance, methylation of the phenanthrene ring has been shown to enhance the potency of these compounds in activating the human aryl hydrocarbon receptor (AhR) signaling pathway compared to the parent phenanthrene. nih.gov

The carboxylate group, in particular, can serve as a handle for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov Research on analogues, such as 9-substituted phenanthrene-3-carboxylic acids, has revealed their potential as allosteric modulators of the NMDA receptor, which is implicated in various neurological disorders. nih.gov Therefore, this compound serves as a valuable intermediate and a model compound for exploring the therapeutic potential of this class of molecules. One study highlighted that methyl 8-methyl-9,10-dioxo-9,10-dihydrophenanthrene-3-carboxylate was the most potent cytotoxic derivative, with its activity attributed to the ester functional group. scispace.com

Scope of Academic Research on this compound and its Analogues

Academic research on this compound and its analogues is broad and multidisciplinary. A significant area of focus is the synthesis of novel derivatives and the development of efficient synthetic routes. nih.govacs.org Researchers are constantly exploring new methodologies to introduce various substituents onto the phenanthrene skeleton to fine-tune their biological activity.

A major thrust of the research is the biological evaluation of these compounds. This includes screening for cytotoxic activity against various cancer cell lines, investigating their mechanisms of action, and exploring their potential as inhibitors of key enzymes like HIV-1 integrase. nih.govmedchemexpress.com For example, studies have shown that certain phenanthrene derivatives exhibit promising cytotoxicity against human cancer cell lines, with IC50 values in the sub-micromolar to nanomolar range. nih.govnih.gov

Furthermore, computational studies, including pharmacophore modeling and molecular docking, are increasingly being employed to understand the structure-activity relationships of these compounds and to guide the rational design of new, more potent analogues. nih.gov Research has also delved into the photophysical properties of phenanthrene derivatives, such as the photodimerization of methyl phenanthrene-9-carboxylate, which has implications for materials science. acs.org The investigation of methylated phenanthrenes has also been crucial in environmental science to distinguish between petrogenic and pyrogenic sources of PAH contamination. nih.gov

Table 1: Investigated Phenanthrene Derivatives and their Reported Activities

Compound Name Reported Activity/Significance
This compound Intermediate for synthesis, potential biological activity
3-Methoxy-1,4-phenanthrenequinones Promising cytotoxicity against human cancer cell lines nih.gov
Calanquinone A Promising cytotoxicity against human cancer cell lines nih.gov
Denbinobin Promising cytotoxicity against human cancer cell lines nih.gov
5-OAc-calanquinone A Promising cytotoxicity against human cancer cell lines nih.gov
5-OAc-denbinobin Promising cytotoxicity against human cancer cell lines nih.gov
9-Iodophenanthrene-3-carboxylic acid Allosteric modulator of the NMDA receptor nih.gov
Methyl 8-methyl-9,10-dioxo-9,10-dihydrophenanthrene-3-carboxylate Potent cytotoxic activity scispace.com
Methyl phenanthrene-9-carboxylate Studied for photodimerization acs.org
Monomethylated phenanthrenes More potent than phenanthrene in activating human aryl hydrocarbon receptor nih.gov
3-Aminophenanthrene Analgesic activity scispace.com
2-Aminophenanthrene Analgesic activity at high doses scispace.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl phenanthrene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFARRVCKSKRETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277345
Record name methyl phenanthrene-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-98-2
Record name 5345-98-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl phenanthrene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl Phenanthrene 3 Carboxylate and Its Analogues

Established Synthetic Pathways to the Phenanthrene (B1679779) Core

The construction of the tricyclic phenanthrene skeleton is a cornerstone of polycyclic aromatic hydrocarbon chemistry. Several classic named reactions provide reliable, albeit sometimes low-yielding, routes to this core structure. quimicaorganica.orgwikipedia.org These methods typically involve the formation of the central ring onto a pre-existing aromatic system followed by aromatization. quimicaorganica.org

Bardhan-Sengupta Synthesis of Phenanthrene

The Bardhan-Sengupta synthesis, first reported in 1932, is a classical and convenient method for creating the phenanthrene ring system. quimicaorganica.orgias.ac.in This regiospecific approach avoids the formation of isomers that can occur with traditional Friedel-Crafts alkylations. quimicaorganica.org The process involves an electrophilic aromatic substitution using a tethered cyclohexanol (B46403) group, which is cyclized onto an existing aromatic ring with a catalyst like diphosphorus (B173284) pentoxide. wikipedia.orgquimicaorganica.org Subsequent dehydrogenation, often achieved by heating with selenium, aromatizes the newly formed rings to yield the final phenanthrene structure. wikipedia.orgquimicaorganica.org

The key steps of the synthesis are:

Alkylation of a cyclic β-ketoester, such as ethyl cyclohexanone-2-carboxylate, with a phenethyl bromide derivative. ias.ac.inzenodo.org

Cyclization of the resulting product, which is then treated with a dehydrating and cyclizing agent. quimicaorganica.org

Aromatization of the polycyclic intermediate, typically using selenium at high temperatures, to form the phenanthrene core. ias.ac.inyoutube.com

Haworth Synthesis of Phenanthrene

The Haworth synthesis is another fundamental method that utilizes a Friedel-Crafts acylation as a key step. quimicaorganica.org It is particularly useful for preparing alkylphenanthrenes with substituents in known positions. nowgonggirlscollege.co.in The synthesis typically begins with the reaction of naphthalene (B1677914) and succinic anhydride (B1165640). spcmc.ac.incsjmu.ac.in

The general sequence is as follows:

Friedel-Crafts Acylation: Naphthalene reacts with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. youtube.com The reaction temperature can influence the position of acylation on the naphthalene ring. quimicaorganica.org

Reduction: The resulting keto-acid is reduced, commonly via a Clemmensen reduction using zinc amalgam and hydrochloric acid. youtube.com

Ring Closure: The product from the reduction step is heated with a strong acid, such as concentrated sulfuric acid, to induce intramolecular cyclization, forming a new six-membered ring. nowgonggirlscollege.co.inyoutube.com

Aromatization: The final step involves dehydrogenation of the cyclic ketone intermediate, often with selenium or palladium on carbon, to yield the aromatic phenanthrene system. youtube.com

A drawback of the Haworth synthesis is that the final cyclization step can lack selectivity, potentially leading to the formation of isomers. quimicaorganica.org

Pschorr Synthesis of Phenanthrene

The Pschorr synthesis, or Pschorr cyclization, provides a route to phenanthrenes through an intramolecular radical substitution. wikipedia.orgorganic-chemistry.org The reaction generates an aryl radical from a diazonium salt, which then cyclizes onto an adjacent aromatic ring. organic-chemistry.org

A typical Pschorr synthesis involves these stages:

Precursor Synthesis: An α-phenyl-o-aminocinnamic acid derivative is prepared, often via a Perkin reaction between an o-nitrobenzaldehyde and a phenylacetic acid, followed by reduction of the nitro group to an amine. youtube.comthieme.de

Diazotization: The amino group is converted into a diazonium salt using nitrous acid. youtube.comthieme.de

Intramolecular Cyclization: The diazonium salt is treated with a copper catalyst (e.g., copper powder), which facilitates the loss of nitrogen gas and the formation of an aryl radical. wikipedia.orgthieme.de This radical then attacks the neighboring phenyl ring to form the central ring of the phenanthrene system. wikipedia.org

Aromatization: The cyclized intermediate re-aromatizes to give the phenanthrene product, often a carboxylic acid derivative like phenanthrene-9-carboxylic acid. thieme.de

While the atom economy can be favorable, the yields of the Pschorr cyclization are often moderate. wikipedia.org

Esterification Techniques for Phenanthrene-3-carboxylic Acid to Methyl Phenanthrene-3-carboxylate

Once phenanthrene-3-carboxylic acid is obtained, the final step is its conversion to the corresponding methyl ester. This is a standard organic transformation with several well-established methods.

Fischer-Speier Esterification: This is a classic and straightforward acid-catalyzed esterification. wikipedia.orgorganic-chemistry.org The reaction involves refluxing the carboxylic acid (phenanthrene-3-carboxylic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.com The mechanism proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol (B129727). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the ester product, water is typically removed, or a large excess of methanol is used. wikipedia.orgorganic-chemistry.org A reported synthesis of methyl 9-bromophenanthrene-3-carboxylate utilizes refluxing in anhydrous methanol with a catalytic amount of concentrated H₂SO₄ for 48 hours. nih.gov

Alkylation with Diazomethane (B1218177): For a rapid and high-yield conversion, diazomethane (CH₂N₂) is an exceptionally effective reagent for methylating carboxylic acids. libretexts.orgjove.com The reaction is typically performed in an ether solvent. jove.com The mechanism involves protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation and a carboxylate anion. jove.commasterorganicchemistry.com The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the highly reactive diazonium ion and releasing nitrogen gas as the only byproduct. libretexts.orgjove.com This method is known for its efficiency, selectivity, and tolerance of other functional groups, often providing quantitative yields in minutes. masterorganicchemistry.comresearchgate.net

Advanced Synthetic Approaches to this compound Scaffolds

Modern organic synthesis often seeks to build complex molecules from simpler, readily available precursors through multi-step reaction sequences. These approaches allow for greater control over the placement of functional groups.

Multistep Reactions from Simple Organic Precursors

A documented synthesis of 3,9-disubstituted phenanthrene derivatives, including those with a methyl carboxylate group at the 3-position, showcases a multistep approach starting from common intermediates. nih.gov One such pathway involves the synthesis of phenanthrene-3-carboxylic acid from 3-acetylphenanthrene (B1329424). prepchem.com The acetyl group is oxidized to a carboxylic acid, which can then be esterified as described previously. nih.govprepchem.com

Another advanced strategy involves the iron-catalyzed reaction of phenanthrene with carbon tetrachloride and an alcohol. researchgate.net This method can directly introduce a carboxylate group onto the phenanthrene ring system. For instance, the reaction of phenanthrene with CCl₄ and various alcohols in the presence of an iron(III) acetylacetonate (B107027) catalyst can produce alkyl phenanthrene-9-carboxylates in high yields. researchgate.net While this example functionalizes the 9-position, similar transition-metal-catalyzed carboxylation and esterification strategies represent a modern approach to synthesizing functionalized phenanthrenes.

Furthermore, oxidative radical cyclization presents another advanced route. For example, a tin-mediated radical transformation of biphenyl (B1667301) aryl acetylenes can lead to functionalized phenanthrenes, which serve as versatile building blocks for more complex structures. nih.govacs.org

Table of Synthetic Methodologies

Synthesis Name Precursors Key Reagents/Conditions Primary Application
Bardhan-Sengupta Phenethyl bromide derivative, cyclic β-ketoester Diphosphorus pentoxide, Selenium (heat) Regiospecific synthesis of the phenanthrene core. ias.ac.inquimicaorganica.org
Haworth Naphthalene, Succinic anhydride AlCl₃, Zn(Hg)/HCl, H₂SO₄, Se or Pd/C Synthesis of phenanthrenes and alkylphenanthrenes. quimicaorganica.orgnowgonggirlscollege.co.in
Pschorr o-Nitrobenzaldehyde, Phenylacetic acid derivative NaNO₂/H⁺, Copper powder Intramolecular radical cyclization to form phenanthrenes. wikipedia.orgthieme.de
Fischer-Speier Carboxylic acid, Alcohol (Methanol) H₂SO₄ or other acid catalyst, heat Esterification of carboxylic acids. wikipedia.orgmasterorganicchemistry.com

| Diazomethane Esterification | Carboxylic acid, Diazomethane | Ether solvent | High-yield, rapid methylation of carboxylic acids. libretexts.orgjove.com |

Table of Chemical Compounds

Compound Name
This compound
Phenanthrene
Phenanthrene-3-carboxylic acid
Naphthalene
Succinic anhydride
Diphosphorus pentoxide
Selenium
Ethyl cyclohexanone-2-carboxylate
Phenethyl bromide
Aluminum chloride
Zinc amalgam
Sulfuric acid
o-Nitrobenzaldehyde
Phenylacetic acid
Nitrous acid
Copper
Phenanthrene-9-carboxylic acid
Methanol
p-Toluenesulfonic acid
Diazomethane
Methyl 9-bromophenanthrene-3-carboxylate
3-Acetylphenanthrene
Carbon tetrachloride
Iron(III) acetylacetonate

Heck Coupling Reactions in Phenanthrene Synthesis

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for the formation of carbon-carbon bonds and has been effectively utilized in the synthesis of phenanthrene derivatives. organic-chemistry.orgmdpi.comyoutube.commasterorganicchemistry.com This reaction is particularly valuable for introducing substituents onto the phenanthrene core.

A key intermediate, methyl 9-bromophenanthrene-3-carboxylate, serves as a versatile precursor for further functionalization via Heck coupling. nih.gov The synthesis of this intermediate can be achieved from 9-bromophenanthrene-3-carboxylic acid through esterification with methanol in the presence of a catalytic amount of concentrated sulfuric acid. nih.gov

The subsequent Heck reaction involves coupling this bromo-derivative with an alkene, such as methyl acrylate, to introduce a propenoate side chain. This reaction is typically carried out using a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand like tri-o-tolylphosphine (B155546) in the presence of a base such as triethylamine. nih.gov The resulting product, methyl 9-(3-methoxy-3-oxoprop-1-en-1-yl)phenanthrene-3-carboxylate, can then be further modified. nih.gov

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. youtube.com The stereoselectivity of the Heck reaction is a significant advantage, often leading to the preferential formation of the trans-alkene product. organic-chemistry.org

Table 1: Key Intermediates and Products in Heck Coupling for this compound Synthesis

Compound NameStructureRole in SynthesisReference
9-Bromophenanthrene-3-carboxylic acidStarting material nih.gov
Methyl 9-bromophenanthrene-3-carboxylateKey intermediate for Heck coupling nih.gov
Methyl acrylateAlkene coupling partner nih.gov
Methyl 9-(3-methoxy-3-oxoprop-1-en-1-yl)phenanthrene-3-carboxylateProduct of Heck coupling nih.gov

Oxidative Photocyclization Strategies for Phenanthrene Formation

Oxidative photocyclization, often referred to as the Mallory reaction, is a classic and widely used method for the synthesis of the phenanthrene ring system. mdpi.comnih.govmdpi.com This photochemical reaction involves the intramolecular cyclization of a stilbene-type precursor upon exposure to UV light, followed by oxidation to form the aromatic phenanthrene core. nih.gov

The general process begins with the photoisomerization of a trans-stilbene (B89595) to its cis-isomer, which then undergoes an electrocyclic reaction to form a dihydrophenanthrene intermediate. mdpi.comnih.gov This intermediate is subsequently oxidized to the stable phenanthrene. Common oxidants used in this reaction include iodine and oxygen. mdpi.com The reaction conditions, such as the choice of solvent and the presence of additives, can influence the reaction's efficiency and selectivity. nih.gov

While this method is a cornerstone for phenanthrene synthesis, its application to produce this compound would involve the synthesis of an appropriately substituted stilbene (B7821643) precursor. For instance, a stilbene bearing a methyl carboxylate group at the desired position on one of the phenyl rings would be required. The regioselectivity of the cyclization can be influenced by the substitution pattern on the stilbene precursor. nih.gov

Organometallic Methods in the Construction of Phenanthrene Derivatives

Organometallic reagents and catalysts play a pivotal role in the synthesis of complex aromatic structures like phenanthrene. quimicaorganica.org Beyond the Heck reaction, other palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings are instrumental in building the phenanthrene framework from smaller, functionalized precursors. masterorganicchemistry.comquimicaorganica.org

For instance, the synthesis of phenanthrene-3-carboxylic acid, a direct precursor to this compound, can be achieved from 3-acetylphenanthrene via oxidation. prepchem.com The introduction of the acetyl group itself can be accomplished through Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. quimicaorganica.org

Furthermore, the derivatization of the phenanthrene core often relies on organometallic chemistry. For example, the introduction of various substituents at the 9-position of this compound can be achieved through a variety of palladium-catalyzed coupling reactions, highlighting the versatility of these methods in creating a library of analogues for structure-activity relationship (SAR) studies. nih.gov

Derivatization and Structural Modification Strategies for this compound Analogues

Introduction of Diverse Functional Groups on the Phenanthrene Skeleton

The functionalization of the this compound scaffold is essential for tuning its biological activity. A range of chemical transformations can be employed to introduce diverse functional groups at various positions on the phenanthrene ring system.

Starting from methyl 9-(3-methoxy-3-oxoprop-1-en-1-yl)phenanthrene-3-carboxylate, obtained via the Heck reaction, the double bond can be hydrogenated using a palladium on carbon catalyst to yield the corresponding saturated alkyl chain. nih.gov The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to other functional groups. For example, the formyl group can be introduced at the 9-position by oxidative cleavage of the alkene precursor. nih.gov

Another key strategy involves the modification of phenanthrene-3-carboxylic acid. prepchem.com The carboxylic acid can be converted to its acid chloride, which is a versatile intermediate for the synthesis of amides and other derivatives. nih.gov For instance, coupling with amino acid esters can lead to more complex and potentially bioactive molecules. nih.gov

Table 2: Examples of Derivatization Reactions for this compound Analogues

Starting MaterialReagents and ConditionsProductFunctional Group Introduced/ModifiedReference
Methyl 9-(3-methoxy-3-oxoprop-1-en-1-yl)phenanthrene-3-carboxylateH₂, Pd/C, Ethyl acetateMethyl 9-(3-methoxy-3-oxopropyl)phenanthrene-3-carboxylateAlkene reduction nih.gov
Methyl 9-(3-methoxy-3-oxoprop-1-en-1-yl)phenanthrene-3-carboxylateOsO₄, TMAO, NaIO₄Methyl 9-formylphenanthrene-3-carboxylateFormyl group nih.gov
Phenanthrene-3-carboxylic acidOxalyl chloride, then an aminePhenanthrene-3-carboxamide derivativeAmide nih.gov

Stereoselective Synthesis and Chirality Control in Phenanthrene Derivatives

The introduction of stereocenters into phenanthrene derivatives can have a significant impact on their biological activity. While the phenanthrene core itself is planar, the introduction of substituents can create chiral centers.

For example, in the synthesis of phenanthrene-based alkaloids, the coupling of a phenanthrene carboxylic acid with a chiral amino acid derivative, such as L-valinol, introduces a stereocenter into the final molecule. nih.gov The stereochemistry of the starting amino acid is retained in the product, allowing for the synthesis of specific enantiomers. The use of chiral catalysts in reactions such as hydrogenation or certain coupling reactions can also be a powerful strategy for achieving stereoselectivity. nih.gov

Regioselective Synthesis of Substituted Phenanthrenes

Controlling the position of substituents on the phenanthrene ring, or regioselectivity, is a critical aspect of its synthetic chemistry. The inherent reactivity of the phenanthrene nucleus often directs reactions to the 9 and 10 positions. However, strategic use of directing groups and specific reaction conditions can achieve substitution at other positions.

The synthesis of this compound itself is an example of regioselective synthesis, where the carboxylate group is specifically located at the 3-position. This is often achieved by starting with a precursor that already has a functional group at the desired position, which is then converted to the carboxylate. For instance, the synthesis of phenanthrene-3-carboxylic acid from 3-acetylphenanthrene ensures the regiochemistry is maintained throughout the synthetic sequence. prepchem.com

In the context of further functionalization, the existing substituent can direct subsequent reactions. For example, in the dibromination of methyl indole-3-carboxylate, the ester group directs the bromination to the 5 and 6 positions, showcasing how an existing functional group can control the regiochemical outcome of a reaction. rsc.org Similar principles can be applied to the phenanthrene system to achieve regioselective derivatization.

Development of Novel 3,9-Disubstituted Phenanthrenes

The synthesis of novel 3,9-disubstituted phenanthrene derivatives has been an area of significant research interest, largely driven by their potential as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor. nih.govuniversityofgalway.iecardiff.ac.uk These receptors are implicated in a variety of neurological disorders, making the development of new phenanthrene-based compounds a promising avenue for therapeutic intervention. nih.govcardiff.ac.uk A key strategy in this field involves the convenient synthesis of a wide range of these derivatives starting from a few common intermediates, allowing for systematic exploration of structure-activity relationships. nih.govuniversityofgalway.iecardiff.ac.uk

A versatile synthetic route has been developed to access a variety of 3,9-disubstituted phenanthrenes. nih.gov The synthesis often commences from readily available starting materials, which are then elaborated through a series of key chemical transformations.

One common intermediate, 3-acetyl-9-iodophenanthrene, can be prepared and subsequently converted to methyl 9-bromophenanthrene-3-carboxylate. nih.gov This is achieved by first treating the acetyl derivative with a solution of sodium hypobromite, followed by esterification of the resulting carboxylic acid with methanol and a catalytic amount of sulfuric acid. nih.gov

Alternatively, a Heck coupling reaction between methyl 9-bromophenanthrene-3-carboxylate and methyl acrylate, catalyzed by palladium acetate and tri-o-tolylphosphine, affords methyl 9-(2-methoxycarbonyl-vinyl)phenanthrene-3-carboxylate. nih.gov This intermediate can then be oxidatively cleaved to yield methyl 9-formylphenanthrene-3-carboxylate. nih.gov The formyl group serves as a versatile handle for further functionalization, such as through Wittig reactions. nih.gov

The Wittig reaction, utilizing various triphenylphosphonium salts, allows for the introduction of a diverse array of substituents at the 9-position of the phenanthrene core. nih.gov This method has been successfully employed to synthesize a series of novel 3,9-disubstituted phenanthrenes, which are instrumental in elucidating the structural requirements for NMDA receptor modulation. nih.gov

Detailed below are the characterization data for some of the key intermediates and final compounds in these synthetic pathways.

Table 1: Characterization Data of Synthesized Phenanthrene Derivatives

Compound NameMolecular FormulaMelting Point (°C)Analytical Data
3-Acetyl-9-iodophenanthreneC₁₆H₁₁IO149-151¹H NMR (300 MHz, CDCl₃): δ = 2.78 (s, 3H), 7.67-7.75 (m, 2H), 7.78 (d, J = 8.4 Hz, 1H), 8.10 (dd, J = 8.4 & 1.8 Hz, 1H), 8.20-8.24 (m, 1H), 8.44 (s, 1H), 8.66-8.71 (m, 1H), 9.24 (s, 1H). ¹³C NMR (75 MHz, CDCl₃): δ = 26.7, 102.4, 122.7, 123.8, 126.1, 127.9, 128.1, 128.4, 129.8, 130.7, 132.4, 133.5, 135.1, 135.3, 137.9, 197.8. nih.gov
Methyl 9-bromophenanthrene-3-carboxylateC₁₆H₁₁BrO₂151-153¹H NMR (400 MHz, CDCl₃): δ = 4.03 (s, 3H), 7.69-7.77 (m, 2H), 7.78 (d, J = 8.4 Hz, 1H), 8.07 (s, 1H), 8.17 (dd, J = 8.4 & 1.6 Hz, 1H), 8.33-8.37 (m, 1H), 8.71-8.75 (m, 1H), 9.32 (s, 1H). ¹³C NMR (100 MHz, CDCl₃): δ = 52.4, 123.0, 124.6, 125.2, 127.1, 127.8, 128.0, 128.0, 128.2, 128.2, 129.1, 129.9, 130.5, 131.3, 134.7, 167.0. nih.gov
Methyl 9-formylphenanthrene-3-carboxylateC₁₇H₁₂O₃180-182¹H NMR (300 MHz, CDCl₃): δ = 4.04 (s, 3H), 7.71-7.80 (m, 2H), 8.03 (d, J = 8.8 Hz, 1H), 8.20-8.24 (m, 2H), 8.74-8.77 (m, 1H), 9.29-9.34 (m, 2H), 10.38 (s, 1H). ¹³C NMR (75 MHz, CDCl₃): δ = 52.7, 123.0, 125.2, 126.1, 127.2, 128.2, 128.4, 128.8, 130.5, 130.5, 132.2, 132.4, 132.8, 139.7, 166.9, 193.5. MS (CI⁺): m/z (%) = 265 (100) [M + H]⁺. Anal. calcd for C₁₇H₁₂O₃: C, 77.26, 4.58; found, C, 77.22, H, 4.49. nih.gov

Mechanistic Studies and Structure Activity Relationship Sar Investigations

Elucidation of Biological Targets and Pathways for Phenanthrene (B1679779) Derivatives

Phenanthrene and its derivatives are known to engage with a variety of biological targets, leading to a range of cellular responses. core.ac.uknih.govscispace.com Their planar, polycyclic aromatic structure is a key feature that facilitates these interactions. nih.gov Research has identified several key pathways and molecular targets, including cellular enzymes, receptors, and DNA. nih.govnih.gov

The planar geometry of the phenanthrene ring system allows these molecules to intercalate between the base pairs of DNA. nih.gov This insertion can disrupt the normal helical structure, potentially interfering with DNA replication and transcription, which is a mechanism of cytotoxicity relevant in cancer chemotherapy. nih.gov Furthermore, some phenanthrene derivatives can inhibit enzymes involved in DNA synthesis and repair, such as topoisomerase II. nih.govresearchgate.net For instance, denbinobin, a phenanthrene quinone, is known to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during cellular processes. researchgate.net

Phenanthrenes can also interact with various cellular receptors. One notable example is the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that plays a key role in the metabolism of foreign substances. researchgate.net Phenanthrene, but not its isomer anthracene, has been shown to effectively activate both human and mouse CAR. researchgate.net This activation can lead to the induction of drug-metabolizing enzymes like CYP2B6. researchgate.net In addition to nuclear receptors, phenanthrene derivatives have been found to modulate the activity of ligand-gated ion channels. nih.gov

Studies have also demonstrated that phenanthrene exposure can trigger oxidative stress and lead to DNA damage. nih.gov This can occur through the metabolic activation of phenanthrene into reactive metabolites, such as diol epoxides and quinones, by cytochrome P450 enzymes. wikipedia.org These reactive species can form adducts with DNA, leading to mutations, or generate reactive oxygen species that damage cellular components. nih.govwikipedia.org The resulting DNA damage can induce apoptosis, or programmed cell death, through mitochondria-mediated pathways. nih.gov

The B-Raf proto-oncogene serine/threonine-protein kinase is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation and survival. nih.gov Mutations in the B-Raf gene are common in various cancers, making it a significant target for anticancer drug development. nih.gov While specific studies detailing the binding affinity of Methyl phenanthrene-3-carboxylate to B-Raf are not widely available, the general principles of kinase inhibition suggest that the phenanthrene scaffold could be adapted to target such proteins.

Kinase inhibitors often bind to the ATP-binding pocket of the enzyme. The development of B-Raf inhibitors has led to compounds that target both active and inactive conformations of the kinase. nih.gov For example, some inhibitors are designed to bind to the "αC-OUT" conformation, which can provide better selectivity. nih.gov The planar and hydrophobic nature of the phenanthrene ring could potentially serve as a core structure for designing new B-Raf inhibitors. The design of such molecules would involve the strategic placement of substituents to achieve specific interactions with key residues in the B-Raf active site.

Phenanthrene derivatives have emerged as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and brain function. nih.gov Over-activation of NMDA receptors is implicated in a variety of neurological and neurodegenerative disorders. nih.gov

Studies on 9-substituted phenanthrene-3-carboxylic acids have shown that these compounds can act as allosteric modulators of the NMDA receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and they can either enhance or reduce the receptor's response to the agonist. The development of novel 3,9-disubstituted phenanthrene derivatives aims to clarify the structural requirements for this allosteric modulation. nih.gov The interaction with the NMDA receptor is influenced by the substituents at the 3 and 9 positions of the phenanthrene ring, highlighting the importance of the substitution pattern in defining the pharmacological activity of these compounds. nih.gov

Influence of Substituent Patterns on Biological Efficacy

The biological activity of phenanthrene derivatives is highly dependent on the nature and position of substituents on the aromatic core. researchgate.nettandfonline.com These substituents can influence the electronic properties, steric profile, and solubility of the molecule, thereby affecting its interaction with biological targets.

The position of functional groups on the phenanthrene ring can dramatically alter biological activity. For example, in studies of methylated phenanthrenes, 1- and 9-methylphenanthrene (B47486) were found to be mutagenic, whereas 2- and 3-methylphenanthrene (B47518) were not. nih.govresearchgate.net This difference is attributed to the creation of an additional "bay region-like" structural motif by the methyl group at the 1 or 9 position, which affects the metabolic activation of the molecule. nih.govresearchgate.net

In the context of antioxidant activity, the position of hydroxyl and methoxy (B1213986) groups is critical. A study on phenanthrenes from Cymbidium faberi showed that the presence of a hydroxyl or methoxy group at the C-2 position contributed to strong antioxidant activity. tandfonline.com Conversely, a compound with a benzyl (B1604629) group at C-2 showed no free radical scavenging ability, possibly due to steric hindrance. tandfonline.com Similarly, subtle changes in the position of a hydroxyl group can abolish cytotoxic activity. tandfonline.com The electronic nature of the substituents (electron-donating vs. electron-withdrawing) also plays a crucial role. For instance, the K region of phenanthrene, an electron-rich area, is suggested to be important for the activation of the CAR nuclear receptor. researchgate.net

The ester functional group at the C-3 position, as seen in this compound, is a key determinant of its chemical properties and potential biological activity. This group is derived from the corresponding carboxylic acid, phenanthrene-3-carboxylic acid. Carboxylic acids at this position have been shown to be important for activity as NMDA receptor modulators. nih.gov

The conversion of the carboxylic acid to a methyl ester alters the molecule's polarity, size, and hydrogen bonding capacity. An ester is generally less polar and is a hydrogen bond acceptor, whereas a carboxylic acid is more polar and can act as both a hydrogen bond donor and acceptor. These changes can significantly impact how the molecule interacts with a biological target and its pharmacokinetic properties, such as cell membrane permeability. In the synthesis of derivatives for NMDA receptor modulation studies, the methyl ester of 9-bromophenanthrene-3-carboxylate serves as a key intermediate, which is then often hydrolyzed back to the carboxylic acid for final testing, suggesting the importance of the acidic proton for that specific activity. nih.gov However, in other contexts, the ester form might be optimal for cell penetration or may interact differently with a target protein.

Table 1: Summary of Biological Activities of Selected Phenanthrene Derivatives This table is interactive. You can sort and filter the data.

Compound/Derivative Class Biological Target/Activity Key Structural Features Reference(s)
Phenanthrene DNA Intercalation Planar aromatic ring system nih.gov
Denbinobin (a phenanthrene quinone) Topoisomerase II Inhibition Quinone structure researchgate.net
Phenanthrene Constitutive Androstane Receptor (CAR) Activation K region researchgate.net
9-Substituted Phenanthrene-3-carboxylic acids NMDA Receptor Allosteric Modulation Carboxylic acid at C-3, substituent at C-9 nih.gov
1- and 9-Methylphenanthrene Mutagenicity Methyl group creating a bay region-like motif nih.govresearchgate.net
Phenanthrenes with C-2 OH or OMe Antioxidant Activity Hydroxyl or methoxy group at C-2 tandfonline.com

Effects of Hydroxyl and Methoxy Substitutions on Cytotoxic Activity

The presence, position, and nature of substituent groups on the phenanthrene skeleton play a pivotal role in determining its cytotoxic activity. Among the most studied modifications are the addition of hydroxyl (-OH) and methoxy (-OCH₃) groups. These functional groups can significantly alter the electronic properties, solubility, and metabolic stability of the parent molecule, thereby influencing its interaction with biological targets.

Research into naturally occurring and synthetic phenanthrenes has revealed that specific oxygenation patterns are critical for cytotoxicity. For instance, a study on 2,4,6,7-tetraoxygenated phenanthrene derivatives highlighted the importance of methoxy and hydroxy groups at specific positions for activity against certain cancer cell lines. nih.gov The analysis of various phenanthrenes isolated from natural sources, such as the Juncaceae family, has consistently shown that these compounds possess notable anti-inflammatory and cytotoxic properties. nih.gov

A comparative analysis of different phenanthrene derivatives demonstrates the structure-activity relationships:

Juncunol: This phenanthrene derivative, which features hydroxyl and methyl groups, serves as a reference for evaluating the impact of further substitutions.

Sylvaticin A (1-hydroxymethyl-7-methyl-5-vinyl-9,10-hydrophenanthrene-2-ol): This compound, with a hydroxymethyl and a hydroxyl group, shows the influence of these specific substitutions on the phenanthrene core. nih.gov

Sylvaticin B (2-methoxy-1,7-dimethyl-5-vinyl-9,10-dihydrophenanthrene-10-ol): The presence of a methoxy group at C-2 and a hydroxyl group on a non-aromatic carbon in this dihydrophenanthrene derivative contributes to its biological profile. nih.gov

The cytotoxic activities of these and other related compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) value indicating the compound's potency. The data suggests that the strategic placement of hydroxyl and methoxy groups can enhance the cytotoxic potential of the phenanthrene scaffold. For example, in one study, the presence of methoxy and hydroxy groups at positions C-6 and C-7, respectively, along with a non-aromatic B-ring, were identified as important structural features for cytotoxicity against UACC-62 cancer cells. nih.gov

CompoundKey SubstituentsObserved ActivitySource
Phenanthrene Derivative from Combretum laxumMethoxy at C-6, Hydroxy at C-7Considered important for cytotoxicity against UACC-62 cells nih.gov
Sylvaticin AHydroxymethyl at C-1, Hydroxyl at C-2Evaluated for antiproliferative activity nih.gov
Sylvaticin BMethoxy at C-2, Hydroxyl at C-10Evaluated for antiproliferative activity nih.gov

Stereochemical Considerations and their Significance in Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor that can profoundly influence the biological activity of chiral compounds. For phenanthrene derivatives and related molecules, the specific spatial orientation of substituent groups can dictate how they interact with chiral biological targets such as enzymes and receptors.

The majority of natural products are chiral and are often biosynthesized in an enantiomerically pure form, meaning only one of a pair of mirror-image isomers is produced. This stereochemical purity is often essential for the molecule's specific biological function. Even small changes in the 3D structure can lead to significant differences in pharmacological activity, affecting target binding, metabolism, and distribution.

In the context of phenanthrene-like structures, stereoisomerism can arise from chiral centers or axial chirality. The different stereoisomers of a single compound can exhibit vastly different, and sometimes opposing, biological effects. For example, in the study of benzomorphans, a class of opioids with a related polycyclic structure, the introduction of N-substituents with chiral centers demonstrated that different isomers could possess agonist versus antagonist activity. nih.gov This highlights that the precise 3D fit between a molecule and its biological target is often a prerequisite for a specific pharmacological response.

While direct stereochemical studies on this compound are not extensively documented in the provided context, the principles derived from related structures are highly relevant. For instance, the absolute configuration of a hydroxyl group on a non-aromatic part of a dihydrophenanthrene ring, as seen in Sylvaticin B, was determined using spectroscopic methods and found to be the (S) configuration, which is consistent with other similar natural products. nih.gov This stereochemical assignment is crucial for understanding its specific interactions with biological macromolecules. The metabolic activation of some polycyclic aromatic hydrocarbons to carcinogenic forms is also known to be highly stereospecific, further underscoring the importance of stereochemistry in biological outcomes.

Compound Class/ExampleStereochemical FeatureSignificance in Biological InteractionSource
BenzomorphansN-substituent isomersDifferent isomers can switch activity from antagonist to agonist, demonstrating the importance of stereochemistry for pharmacological profile. nih.gov
Sylvaticin B(S) configuration at C-10The specific stereochemistry is a defining characteristic of the natural product, likely influencing its interaction with biological targets. nih.gov

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) for Structural Optimization and Electronic Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying the ground-state properties of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it well-suited for the analysis of polycyclic aromatic compounds like Methyl phenanthrene-3-carboxylate. researchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as structural optimization. researchgate.netnih.gov By finding the minimum energy conformation, researchers can obtain accurate geometric parameters such as bond lengths and angles. nih.gov These optimized structures form the basis for predicting a wide array of electronic properties. researchgate.net For instance, studies on phenanthrene (B1679779) derivatives utilize DFT methods like B3LYP with specific basis sets (e.g., 6-311++G(d,p)) to establish a reliable optimized geometry before proceeding with further calculations. researchgate.netnih.gov

Once the structure of this compound is optimized, DFT is used to calculate a variety of quantum chemical parameters that describe its electronic structure and reactivity. These global reactivity descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key parameters include:

Electronic Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system. It is calculated from the energies of the HOMO and LUMO orbitals.

Global Hardness (η): Global hardness indicates the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. growingscience.com

Electrophilicity Index (ω): Introduced by Parr, this index quantifies the ability of a species to accept electrons. researchgate.net It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment and is useful for categorizing the electrophilic nature of molecules. researchgate.net

These parameters provide a quantitative framework for understanding the molecule's stability and its propensity to engage in chemical reactions.

Table 1: Key Quantum Chemical Parameters Calculated via DFT

This table outlines the fundamental quantum chemical parameters derived from DFT calculations, which are crucial for predicting the chemical behavior of this compound.

ParameterSymbolFormulaSignificance
Electronic Chemical Potentialμμ = (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Global Hardnessηη = (ELUMO - EHOMO)Indicates resistance to change in electron configuration.
Electrophilicity Indexωω = μ2 / 2ηQuantifies the ability of the molecule to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A large energy gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. growingscience.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. growingscience.com For this compound, analyzing this energy gap helps in understanding its potential role in chemical reactions. For example, a smaller gap might indicate a higher propensity to act as a nucleophile or to participate in charge-transfer interactions. The analysis of the frontier molecular orbitals also reveals the regions within the molecule that are most likely to be involved in electrophilic or nucleophilic attacks. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for investigating the properties of electronically excited states. researchgate.netups-tlse.frresearchgate.net TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light by a molecule, and is instrumental in simulating UV-Vis absorption spectra. researchgate.net

For this compound, TD-DFT can be used to predict its photophysical properties. By calculating the energies of various electronic transitions, one can identify the wavelengths of light the molecule is likely to absorb. This is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. Furthermore, TD-DFT can be used to optimize the geometries of excited states, providing insights into how the molecule's structure changes upon photoexcitation. researchgate.netups-tlse.fr This information is valuable for understanding fluorescence and phosphorescence phenomena. The accuracy of TD-DFT rivals that of more computationally expensive methods, making it a standard tool for studying the excited state properties of larger molecules. ups-tlse.fr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. epa.govacademie-sciences.fr This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.govmdpi.com

Molecular docking simulations can predict how this compound fits into the binding site of a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding energy. epa.gov The resulting low-energy poses provide detailed information about the binding mode.

These simulations reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. For a compound like this compound, these interactions could include:

Hydrogen Bonds: Formed between the carboxylate group and suitable donor/acceptor residues in the protein.

Hydrophobic Interactions: Involving the aromatic phenanthrene core and nonpolar amino acid residues.

π-π Stacking: Occurring between the planar phenanthrene ring system and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Understanding these interactions is crucial for rational drug design, as it allows for the modification of the ligand's structure to enhance binding potency and selectivity.

A key output of molecular docking is the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the target. academie-sciences.fr A lower (more negative) binding energy generally indicates a more stable complex and higher affinity. By docking this compound against a panel of different protein targets, researchers can identify those to which it binds most strongly.

This approach is valuable for hypothesis generation and identifying potential therapeutic targets. For instance, studies on cytotoxic phenanthrene derivatives have used molecular docking to evaluate their binding to various proteins implicated in cancer. epa.govacademie-sciences.fr One such study identified the B-Raf proto-oncogene serine/threonine-protein kinase as a promising target for phenanthrene-based compounds, with calculated binding affinities indicating strong interactions. epa.govacademie-sciences.fr This suggests that this compound could also be investigated for its potential to interact with this and other kinases involved in cell growth signaling pathways. epa.gov The binding affinity serves as a critical metric for prioritizing compounds and their potential targets for further experimental validation.

Table 2: Example of Molecular Docking Results for Phenanthrene Derivatives Against Cancer-Related Protein Targets

This table presents representative binding affinities from molecular docking studies of phenanthrene derivatives, illustrating how this technique is used to identify and prioritize potential therapeutic targets. academie-sciences.fr

Protein TargetPDB IDBinding Affinity of Derivative D-1 (kcal/mol)Binding Affinity of Derivative D-2 (kcal/mol)
B-Raf proto-oncogene serine/threonine-protein kinase4H58-9.8-11.1
Mitogen-activated protein kinase 14QTB-9.2-9.9
Epidermal growth factor receptor3W2R-8.3-9.2
Vascular endothelial growth factor receptor 24ASD-8.5-9.4

Note: D-1 is Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate and D-2 is Methyl 8-methyldibenzo[a,c]phenazine-3-carboxylate. Data is sourced from a study on cytotoxic phenanthrene derivatives. academie-sciences.fr

Conformational Analysis and Energetic Considerations

The conformational landscape of this compound is primarily defined by the rotation of the methoxycarbonyl group relative to the plane of the phenanthrene ring. While specific experimental or high-level computational studies detailing the complete conformational profile of this compound are not extensively available in public literature, its behavior can be inferred from the principles of conformational analysis and studies of analogous molecules.

The key dihedral angle determining the molecule's conformation is that which describes the rotation around the C3-C(O) bond. The planarity of the phenanthrene ring system suggests that the primary energetic considerations will involve the interaction of the methyl ester group with the aromatic system. Two principal conformations are expected to be of lowest energy: a planar conformer where the ester group is coplanar with the phenanthrene ring, and a non-planar (or twisted) conformer.

The planar conformation would maximize π-conjugation between the carbonyl group and the aromatic system, which is generally a stabilizing interaction. However, this planarity can also lead to steric hindrance between the carbonyl oxygen or the methoxy (B1213986) group and the hydrogen atom at the C4 position of the phenanthrene ring.

The rotational barrier of the methyl group in the ester function itself is another energetic factor. In related fruit esters, the barrier to internal rotation of the methoxy methyl group is typically around 420 cm⁻¹. mdpi.com It is anticipated that the rotational barrier for the methyl group in this compound would be of a similar magnitude, although potentially influenced by the electronic nature of the large aromatic system.

A summary of expected key energetic parameters based on general principles is provided in the table below.

ParameterExpected Value/CharacteristicRationale
C2-C3-C(O)-O Dihedral Angle Two low-energy conformers expected: near 0° (planar) and a twisted conformation.Balance between π-conjugation (favors planar) and steric hindrance (favors twisted).
Rotational Energy Barrier (C3-C(O)) ModerateRestriction of rotation due to steric hindrance and the need to overcome loss of conjugation.
Rotational Energy Barrier (O-CH3) ~420 cm⁻¹Similar to other methyl esters, influenced by the electronic environment of the phenanthrene ring. mdpi.com

Further detailed computational studies, such as high-level ab initio or density functional theory (DFT) calculations, would be necessary to precisely quantify the energy differences between conformers and the rotational barriers for this compound.

In Silico Screening and Rational Drug Design Strategies

The phenanthrene scaffold is recognized for its presence in a variety of biologically active natural products and synthetic molecules. nih.gov Its rigid structure provides a well-defined framework for the spatial orientation of functional groups, making it an attractive starting point for rational drug design. This compound, and its corresponding carboxylic acid, have emerged as key structures in the development of modulators for the N-methyl-D-aspartate (NMDA) receptor.

The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, and its dysfunction has been implicated in a range of neurological disorders. Allosteric modulators, which bind to a site distinct from the agonist binding site, offer a promising therapeutic strategy as they can fine-tune receptor activity rather than simply blocking it.

Recent research has focused on the synthesis of 3,9-disubstituted phenanthrene derivatives as allosteric modulators of the NMDA receptor. In these studies, the phenanthrene-3-carboxylate moiety serves as a core structural element. The general strategy involves retaining the 3-carboxy or 3-methoxycarbonyl group while introducing a variety of substituents at the 9-position to probe the structure-activity relationship (SAR). The aim of these synthetic efforts is to elucidate the structural requirements for potent and selective modulation of the NMDA receptor.

This compound can be utilized in the initial stages of drug discovery through in silico screening. A virtual library of derivatives can be generated by computationally adding diverse substituents to the phenanthrene backbone. These virtual compounds can then be docked into homology models or crystal structures of the NMDA receptor to predict their binding affinity and mode of interaction. This approach allows for the prioritization of compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

A molecular docking study on cytotoxic phenanthrene derivatives, including a phenanthrenequinone-3-carboxylate, has demonstrated the potential of this class of compounds to interact with various protein targets. nih.govnih.gov This highlights the utility of the phenanthrene-3-carboxylate scaffold in binding to biological macromolecules.

The table below outlines the role of this compound in rational drug design strategies.

Drug Design AspectApplication of this compoundTarget
Scaffold for Library Synthesis Serves as a key intermediate for the synthesis of 3,9-disubstituted phenanthrenes.NMDA Receptor
In Silico Screening The phenanthrene-3-carboxylate core can be used to build virtual libraries for docking studies.Various protein targets, including the NMDA receptor. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies Modifications at other positions of the phenanthrene ring, while retaining the 3-methoxycarbonyl group, help in understanding the structural requirements for biological activity.NMDA Receptor

Natural Occurrence and Biosynthetic Considerations of Phenanthrene 3 Carboxylates

Isolation from Natural Sources (e.g., Plant Extracts like Orchidaceae, Combretum laxum)

Phenanthrene (B1679779) derivatives are predominantly found in the plant kingdom, with the Orchidaceae family being a particularly rich source. acs.orgcore.ac.uk Numerous species within this family, including those from the genera Dendrobium, Bulbophyllum, Eria, Maxillaria, Bletilla, Coelogyne, Cymbidium, Ephemerantha, and Epidendrum, have been reported to contain these compounds. core.ac.uk For instance, phytochemical investigations of Bletilla striata tubers have led to the isolation of 34 different phenanthrene and 9,10-dihydrophenanthrene (B48381) derivatives. researchgate.net Similarly, new phenanthrene derivatives have been identified in the tubers of Bulbophyllum retusiusculum and the stems of Aerides rosea. nih.govnih.gov The orchid Coelogyne cristata has also yielded phenanthrene and dihydrophenanthrene analogues. nih.gov

Beyond the Orchidaceae family, phenanthrenes have been isolated from other plant families such as Combretaceae. A study on the roots and stems of Combretum laxum resulted in the isolation of two phenanthrenes and three dihydrophenanthrenes. nih.govnih.gov This was a notable finding as the presence of these compounds was previously unreported in Combretum species from the American continent. nih.govnih.gov Additionally, phenanthrene derivatives have been reported in the Juncaceae family, with vinyl-substituted phenanthrenes being unique to this group, and in Euphorbiaceae, which is known for prenylated derivatives. acs.org

Table 1: Examples of Phenanthrene Derivatives Isolated from Natural Sources

Plant Source Family Compound Class Specific Compounds Isolated Reference
Bletilla striata Orchidaceae Phenanthrenes, Dihydrophenanthrenes 34 derivatives including four new compounds researchgate.net
Bulbophyllum retusiusculum Orchidaceae Dihydrophenanthrenes, Phenanthrene Retusiusine D, E, F, and G nih.gov
Aerides rosea Orchidaceae Phenanthrenes, Dihydrophenanthrenes Aerosanthrene, Aerosin nih.gov
Combretum laxum Combretaceae Phenanthrenes, Dihydrophenanthrenes Two phenanthrenes and three dihydrophenanthrenes nih.govnih.gov
Coelogyne cristata Orchidaceae Dihydrophenanthrene, Phenanthrene Coeloginanthridin, Coeloginanthrin nih.gov

Structural Similarities to Other Naturally Occurring Compounds (e.g., Steroids, Terpenes)

The core structure of phenanthrene, a polycyclic aromatic hydrocarbon with three fused benzene (B151609) rings, shares similarities with the fundamental skeletons of other significant classes of natural products, notably steroids and terpenes. rjpdft.combiointerfaceresearch.com

Steroids: Steroids are characterized by a cyclopentanoperhydrophenanthrene ring system, which consists of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring. biointerfaceresearch.comresearchgate.net The phenanthrene moiety forms a significant part of this steroidal backbone. researchgate.net Cholesterol, a well-known steroid, serves as a precursor for a multitude of bioactive steroids in animals. creative-enzymes.com The biosynthesis of steroids originates from the triterpene precursor, squalene (B77637). creative-enzymes.com

Terpenes: Terpenes are a vast and diverse group of organic compounds produced by a variety of plants. rjpdft.com They are constructed from isoprene (B109036) units and are precursors to steroids in biosynthesis. rjpdft.com While structurally diverse, the cyclic nature of many terpenes and their origin from squalene (a triterpene) highlights a biosynthetic link to the precursors of compounds containing the phenanthrene framework. creative-enzymes.com

Biosynthetic Pathways Leading to Phenanthrene Derivatives

The biosynthesis of phenanthrene derivatives in plants is believed to primarily occur through the oxidative coupling of stilbene (B7821643) precursors. This pathway is a key route to the formation of the characteristic three-ring phenanthrene nucleus.

Another proposed biosynthetic origin for some phenanthrenes is from diterpenoid precursors. This suggests that multiple pathways can lead to the formation of phenanthrene structures in nature. The great structural diversity of naturally occurring phenanthrenes, particularly the variation in the number and position of hydroxyl and methoxy (B1213986) groups, arises from the subsequent enzymatic modifications of the basic phenanthrene skeleton. core.ac.uk The cytochrome P450 enzyme superfamily is known to be crucial in the metabolism and detoxification of xenobiotics, including polycyclic aromatic hydrocarbons like phenanthrene, in plants. nih.gov

Chemotaxonomic Significance of Phenanthrenes as Biomarkers

The distribution of phenanthrene derivatives across different plant taxa holds chemotaxonomic significance, meaning their presence and structural variations can be used as chemical markers to aid in the classification of plants. acs.org The Orchidaceae family is the most prolific source of these compounds, and the specific phenanthrene profiles can help in the taxonomic placement of species within this large and diverse family. acs.orgresearchgate.net

The restricted occurrence of certain types of phenanthrene derivatives to specific plant families further underscores their chemotaxonomic value. acs.org For example, the presence of vinyl-substituted phenanthrenes is a characteristic feature of the Juncaceae family, while prenylated phenanthrenes are predominantly found in the Euphorbiaceae. acs.org This specificity in distribution suggests a co-evolution of biosynthetic pathways and plant lineages, making phenanthrenes valuable tools for understanding plant relationships. The use of secondary metabolites, like phenanthrenes, in combination with other data, provides a more robust and natural system of plant classification. nih.gov

Future Directions and Emerging Research Avenues for Methyl Phenanthrene 3 Carboxylate

Development of Novel Therapeutic Agents and Lead Compounds

The planar, polycyclic aromatic structure of phenanthrene (B1679779) is a key feature that allows its derivatives to function as effective therapeutic agents, notably by intercalating with DNA, a primary target in cancer chemotherapy. nih.gov The development of new chemotherapeutic agents based on the phenanthrene scaffold is a promising strategy to overcome issues like off-target effects and drug resistance seen with current treatments. nih.gov Research has expanded to include the synthesis of fused phenanthrene derivatives, phenanthrene conjugates with other pharmacologically important groups, and phenanthrene-metal complexes, all showing potential cytotoxic activity against various cancer cell lines. nih.gov

Methyl phenanthrene-3-carboxylate and its parent acid are integral starting points for a range of therapeutically relevant molecules. A significant area of investigation is the development of allosteric modulators for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in numerous neurological and neurodegenerative disorders such as schizophrenia, epilepsy, and Alzheimer's disease. nih.gov Researchers have synthesized a variety of 3,9-disubstituted phenanthrene derivatives starting from intermediates like methyl 9-bromophenanthrene-3-carboxylate. nih.gov These new analogues are crucial for clarifying the structural requirements for NMDA receptor modulation. nih.gov

Furthermore, phenanthrene-based tylophorine (B1682047) (PBT) analogues have been identified as promising lead compounds in anticancer drug discovery. nih.gov Modifications on the phenanthrene core are a key strategy in optimizing the antiproliferative activity of these compounds. nih.gov Studies have also shown that the presence of an ester functional group at the 3-position can contribute significantly to a derivative's cytotoxic potency, as observed in methyl 8-methyl-9,10-dioxo-9,10-dihydrophenanthrene-3-carboxylate, which was found to be a highly potent cytotoxic agent against human colon cancer cells. scispace.com Naturally occurring phenanthrenes also serve as a rich source of lead compounds with a wide array of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. acs.org

Table 1: Therapeutic Research on Phenanthrene Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Research Area Target/Mechanism Example Derivative(s) Reference(s)
Anticancer DNA Intercalation; Cytotoxicity Fused phenanthroimidazoles; Methyl 8-methyl-9,10-dioxo-9,10-dihydrophenanthrene-3-carboxylate nih.gov, scispace.com
Anticancer Antiproliferative Activity Phenanthrene-based tylophorine (PBT) analogues nih.gov
Neurological Disorders NMDA Receptor Allosteric Modulation 9-Substituted phenanthrene-3-carboxylic acids; 3,9-disubstituted phenanthrenes nih.gov

| General Therapeutics | Multiple Biological Activities | Denbinobin and other naturally occurring phenanthrenes | acs.org |

Applications in Materials Science and Technology

The phenanthrene core is an attractive building block for advanced organic materials due to its inherent rigidity, planarity, and extended π-conjugated system. wikipedia.org Phenanthrene derivatives are valuable precursors for generating redox-active materials and emitters, with their properties being highly tunable through chemical modification. nih.gov This has opened up avenues for their use in molecular electronics and optoelectronics.

The electronic characteristics of phenanthrene are governed by its aromatic system. According to Clar's rule, the resonance structure with the most benzene-like rings is the most significant, which for phenanthrene indicates that the outer rings have greater aromatic character while the central C9-C10 bond is more reactive, behaving almost like an alkene double bond. wikipedia.orgyoutube.com This unique electronic distribution is the basis for its optical properties.

The addition of functional groups, such as the carboxylate group in this compound, can modulate these properties. Research into π-extended phenanthrene derivatives has revealed their potential as molecular switches and electrochromic systems. nih.gov For instance, certain phenanthrene-based dications can undergo reversible conformational changes upon oxidation and reduction, making them suitable for applications in optoelectronics and sensing. nih.gov

The photophysical properties of phenanthrene derivatives make them strong candidates for use in organic light-emitting diodes (OLEDs). Specific phenanthrene compounds have been developed for use as matrix materials in fluorescent OLEDs, serving in hole-injection layers (HIL), hole-transport layers (HTL), or as components in the emissive layer (EML). google.com Comparative studies have shown that a planar phenanthrene scaffold is a highly effective core for developing anthracene-based emissive materials for OLEDs. researchgate.net While not involving phenanthrene directly, related research on copolymers containing methyl thiophene-3-carboxylate for polymer solar cells (PSCs) demonstrates the utility of the carboxylate functional group in tuning molecular orbital levels to achieve higher open-circuit voltages, a principle applicable to phenanthrene-based systems. nih.gov

Table 2: Applications of Phenanthrene Derivatives in Materials Science This table is interactive. Users can sort columns by clicking on the headers.

Application Area Function Key Property/Finding Reference(s)
OLEDs Host/Matrix Material Suitable for use in HIL, HTL, and EML of fluorescent OLEDs. google.com
OLEDs Emissive Material Planar phenanthrene scaffold is a superior core for anthracene-based emitters compared to some other structures. researchgate.net
Molecular Switches Electrochromic Systems Reversible conformational change upon oxidation/reduction. nih.gov

| Organic Photovoltaics | Potential Donor Material | The carboxylate group can help tune HOMO levels for higher device voltage. | nih.gov |

The reactivity of the phenanthrene core allows for its incorporation into macromolecular structures. Dihydrophenazine derivatives, which contain the phenanthrene moiety, have been explored as photoredox catalysts in photoinduced organocatalyzed atom transfer radical polymerization (ATRP). nih.gov The ability of the phenanthrene structure to participate in and influence polymerization reactions opens up possibilities for creating novel polymers with tailored electronic and photophysical properties for advanced applications.

Advancements in Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for synthesizing polycyclic aromatic hydrocarbons can involve harsh conditions and multiple steps. Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient "green" methodologies. nih.gov For phenanthrene carboxylates, this involves exploring catalytic routes that minimize waste and energy consumption.

Interdisciplinary Research Integrating Organic Chemistry, Medicinal Chemistry, and Materials Science

The full potential of this compound and its derivatives can only be realized through a deeply integrated, interdisciplinary approach. The journey from a simple organic molecule to a functional drug or an advanced material requires a convergence of expertise.

Organic and Medicinal Chemistry: Synthetic organic chemists develop novel and efficient routes to create libraries of phenanthrene derivatives, such as the 3,9-disubstituted analogues for NMDA receptor modulation. nih.gov Medicinal chemists then evaluate these compounds for biological activity, establishing structure-activity relationships (SARs) to guide the design of more potent and selective therapeutic agents. nih.gov

Organic Chemistry and Materials Science: The synthesis of new polyheterocycles and functional materials relies on advanced organic reactions. espublisher.comnih.gov The properties of these new materials are then investigated using both experimental techniques and computational modeling, such as Density Functional Theory (DFT), to understand their conformational and electronic behavior, bridging the gap between molecular structure and material function. nih.gov

This collaborative synergy is essential. A synthetic pathway developed by an organic chemist could provide a novel material for a materials scientist to test in an OLED, while the biological insights from a medicinal chemist could inspire the design of a new phenanthrene-based sensor. This integrated research is the future, promising to unlock the full range of applications for this versatile chemical scaffold.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Phenanthrene
Methyl 9-bromophenanthrene-3-carboxylate
9-Substituted phenanthrene-3-carboxylic acids
Phenanthrene-based tylophorine (PBT)
Methyl 8-methyl-9,10-dioxo-9,10-dihydrophenanthrene-3-carboxylate
Denbinobin
Anthracene
Methyl thiophene-3-carboxylate
Dihydrophenazine
Phenanthrene-3-carboxylic acid
3-Acetylphenanthrene (B1329424)
Morphine
Codeine
Dextromethorphan

Q & A

Q. What are the established synthetic routes for Methyl phenanthrene-3-carboxylate?

this compound is synthesized via multi-step reactions involving functionalization of the phenanthrene backbone. A common method includes:

  • Carboxylation and esterification : Phenanthrene derivatives are carboxylated at the 3-position using Friedel-Crafts acylation, followed by esterification with methanol.
  • Derivatization : Substituents (e.g., thiophene, hydroxyl groups) can be introduced at the 9-position via palladium-catalyzed cross-coupling or nucleophilic substitution, as seen in derivatives like Methyl 9-(Thiophen-3-yl)phenanthrene-3-carboxylate .
  • Purification : Flash column chromatography (EtOAc/hexane) and recrystallization are standard for isolating high-purity products (>95%) .

Q. How is this compound structurally characterized?

Characterization relies on:

  • NMR spectroscopy : 13C^{13}\text{C} NMR (DMSO-d6_6) shows distinct peaks for the ester carbonyl (~168.0 ppm) and aromatic carbons (123–140 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M – H]^- at m/z 261 for the parent compound) .
  • Elemental analysis : Matches calculated C and H percentages (e.g., C: 82.42%, H: 5.38%) .

Q. What analytical methods are used to detect this compound in environmental samples?

Environmental analysis employs:

  • GC-MS : Standard solutions in toluene (50 mg/L) are used for calibration in soil or water samples .
  • HPLC : Reverse-phase columns with UV detection at 254 nm optimize sensitivity for trace quantification .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized?

Key strategies include:

  • Temperature control : Reactions at –78°C (e.g., using KHMDS as a base) minimize side reactions during nucleophilic substitutions .
  • Catalyst selection : Pd(PPh3_3)4_4 improves coupling efficiency for aryl substituents (e.g., thiophene derivatives) .
  • Solvent choice : Anhydrous THF enhances reaction homogeneity for reductions (e.g., NaBH4_4-mediated alcohol formation) .

Q. How are computational methods applied to study this compound’s properties?

Density Functional Theory (DFT) is used to:

  • Predict electronic properties (e.g., HOMO-LUMO gaps) for photochemical applications .
  • Simulate NMR chemical shifts, validated against experimental data .
  • Model intermolecular interactions (e.g., π-π stacking) in crystal structures .

Q. What are the challenges in reconciling spectral data discrepancies for derivatives?

Discrepancies in NMR or MS data may arise from:

  • Solvent effects : Chemical shifts vary between CDCl3_3 and DMSO-d6_6 (e.g., δ 167.5 ppm vs. 168.0 ppm for ester carbonyls) .
  • Isomeric impurities : Column chromatography (e.g., 10% EtOAc/hexane) resolves regioisomers in derivatives like Methyl 9-(Propan-2-yl)phenanthrene-3-carboxylate .

Safety and Toxicity Considerations

Q. What safety protocols are recommended for handling this compound?

While toxicity data is limited for this compound:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential inhalation risks (GHS Category 4 acute toxicity) .
  • Waste disposal : Incinerate halogen-free waste to prevent environmental persistence .

Data Gaps and Research Recommendations

  • Ecotoxicity : No data exists on bioaccumulation or soil mobility; studies using OECD 301/302 guidelines are needed .
  • Mechanistic studies : The role of steric effects in 9-position derivatization warrants further exploration via X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.